molecular formula C14H24Cl2N2O2 B3088458 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1185303-17-6

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No. B3088458
CAS RN: 1185303-17-6
M. Wt: 323.3
InChI Key: QCOFKROKSVBJBW-UHFFFAOYSA-N
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Description

“1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1185303-17-6 . It has a molecular weight of 323.26 . The IUPAC name for this compound is 1-(2,6-dimethoxybenzyl)-4-piperidinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2.2ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;;/h3-5,11H,6-10,15H2,1-2H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .

Scientific Research Applications

Therapeutic Potential in Neuropsychiatric Disorders

Research has shown that derivatives of piperidine, a core structure related to "1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride," play a significant role in modulating dopamine D2 receptors (D2R). These receptors are critical in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, highlighting the importance of structural elements similar to those found in "1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride" (Jůza et al., 2022).

Role in Synthesis of N-heterocycles

Chiral sulfinamides, including structures analogous to "1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride," have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes has shown potential in the degradation of organic pollutants, including aromatic compounds similar to "1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride." This enzymatic approach enhances the efficiency of degrading recalcitrant compounds, offering a promising method for the treatment of wastewater from various industries (Husain & Husain, 2007).

Photoprotective Applications

Photosensitive protecting groups, including derivatives similar to "1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride," have shown promise in synthetic chemistry for their ability to be removed under mild conditions, facilitated by light. This application is particularly useful in the synthesis of complex molecules, where selective deprotection is required (Amit et al., 1974).

Anti-mycobacterial Activity

Piperazine and its analogues have been investigated for their anti-mycobacterial activity, with several compounds displaying potent action against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of compounds with structural similarities to "1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride" in the development of new anti-TB agents (Girase et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;;/h3-5,11H,6-10,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOFKROKSVBJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

CAS RN

849925-08-2
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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